molecular formula C25H21N3O3S2 B2638506 N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 312526-21-9

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2638506
CAS RN: 312526-21-9
M. Wt: 475.58
InChI Key: DLFOKDWZMHYSHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a useful research compound. Its molecular formula is C25H21N3O3S2 and its molecular weight is 475.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

Research has shown that compounds related to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide possess significant antimicrobial and anti-inflammatory properties. For instance, various benzothiazole derivatives have been synthesized and screened for their antimicrobial activity against different bacterial and fungal strains. The presence of fluorine and other functional groups in these molecules contributes to their pharmacological potential, making them promising candidates for treating microbial infections (Patel et al., 2009; Bhusari et al., 2008).

Anticancer Applications

The potential of benzothiazole derivatives as anticancer agents has been explored through the synthesis and evaluation of various compounds. These studies have identified several derivatives with promising anticancer activities against a range of cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (Yılmaz et al., 2015; Ravinaik et al., 2021).

Enzyme Inhibition for Drug Development

Compounds similar to N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide have been evaluated for their enzyme inhibitory activities, which is crucial for the development of new therapeutic agents. For instance, certain derivatives have been identified as potent inhibitors of enzymes like α-glucosidase and acetylcholinesterase, suggesting their utility in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Antitubercular Activity

The search for new treatments against tuberculosis has led to the exploration of benzothiazole derivatives for their antitubercular activity. Compounds within this chemical class have shown potential against Mycobacterium tuberculosis, underscoring their relevance in addressing resistant strains of tuberculosis (Dighe et al., 2012).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-23-19-7-3-2-6-17(19)12-15-22(23)32-25/h2-11,13-14,28H,12,15H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLFOKDWZMHYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.